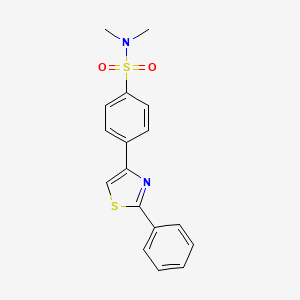
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 2-phenyl-1,3-thiazole can be prepared by reacting phenacyl bromide with thiourea under reflux conditions in ethanol.
-
Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the thiazole derivative with N,N-dimethylbenzenesulfonamide. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: HNO3/H2SO4 for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential antimicrobial properties. The thiazole ring is known to exhibit antibacterial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine
In medicine, sulfonamide derivatives are well-known for their therapeutic applications. This compound could be explored for its potential as an anti-inflammatory or anticancer agent, given the biological activities associated with thiazole and sulfonamide groups.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby acting as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antibacterial properties.
Thiazole Orange: A thiazole derivative used as a fluorescent dye in biological research.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide is unique due to the specific substitution pattern on the thiazole ring and the presence of both dimethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H16N2O2S2 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S2/c1-19(2)23(20,21)15-10-8-13(9-11-15)16-12-22-17(18-16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
GBVZOHGUNLOVRC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12126876.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)
![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)

![6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12126902.png)
![(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126913.png)
![2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)

![2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12126920.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12126922.png)
![Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]-](/img/structure/B12126923.png)

![5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12126940.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide](/img/structure/B12126946.png)
